Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hcl
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Overview
Description
Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methoxylation: Introduction of a methoxy group at the 4-position of the pyrrolidine ring.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride: Contains a fluorine atom at the 4-position.
Uniqueness
Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQRVWFFHPYBJV-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411180-81-7 |
Source
|
Record name | methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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